2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide
Description
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is a pyrimidine derivative characterized by a trichlorinated aromatic ring and a carboxamide group substituted with a 2-isopropylphenyl moiety. The 2-isopropylphenyl group contributes to lipophilicity, which may influence solubility and pharmacokinetic properties.
Properties
CAS No. |
87848-01-9 |
|---|---|
Molecular Formula |
C14H12Cl3N3O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(2-propan-2-ylphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O/c1-7(2)8-5-3-4-6-9(8)18-13(21)10-11(15)19-14(17)20-12(10)16/h3-7H,1-2H3,(H,18,21) |
InChI Key |
UNDRBCFIYJWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2-isopropylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .
Scientific Research Applications
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the suppression of inflammatory responses .
Comparison with Similar Compounds
Key Compounds for Comparison:
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide
- Core structure : Pyrimidine with 2,4,6-trichloro substitution.
- Carboxamide substituent : N-linked 2-isopropylphenyl group.
- Molecular weight : ~331.35 g/mol (calculated).
2-(4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (Compound 6l, from ) Core structure: Pyrimidine with unsubstituted aromatic ring. Carboxamide substituent: N-methyl and N-(3-(4-nitrophenoxy)propyl) groups. Additional groups: Piperazine ring with 4-acetyl-2-nitrophenyl and nitro substituents. Molecular weight: 758.29 g/mol (observed via ESI-MS) .
Table 1: Structural and Physical Property Comparison
Spectroscopic and Reactivity Differences
IR Spectroscopy :
Mass Spectrometry :
Reactivity :
- The trichloropyrimidine core is more reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols) compared to the unsubstituted pyrimidine in Compound 6l.
- Compound 6l’s nitro and acetyl groups may facilitate redox or condensation reactions, which are less accessible in the main compound.
Biological Activity
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12Cl3N3O
- Molecular Weight : 317.61 g/mol
The presence of the pyrimidine ring and the trichloro substituents enhance its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that 2,4,6-trichloropyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide | Staphylococcus aureus | 32 µg/mL |
| 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression. Notably, it has demonstrated efficacy against melanoma and breast cancer cell lines .
Case Study : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 15 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in cellular metabolism. For example, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells .
The biological activity of 2,4,6-trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : By binding to active sites of enzymes like DHFR, it prevents substrate access and enzymatic activity.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
